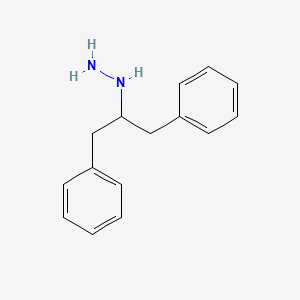
Sodium 2,2-dimethylpropan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,2-dimethylpropan-1-olate: is an organosodium compound with the molecular formula C5H11NaO . It is a sodium alkoxide derived from 2,2-dimethylpropan-1-ol. This compound is known for its strong basicity and is commonly used in organic synthesis as a strong base and nucleophile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,2-dimethylpropan-1-olate can be synthesized by reacting 2,2-dimethylpropan-1-ol with sodium metal. The reaction typically takes place in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The reaction can be represented as follows:
2,2-dimethylpropan-1-ol+Na→Sodium 2,2-dimethylpropan-1-olate+H2
The reaction is exothermic and should be carried out under controlled conditions to ensure safety .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Sodium 2,2-dimethylpropan-1-olate can act as a nucleophile in substitution reactions, replacing a leaving group in an organic molecule.
Elimination Reactions: It can also act as a base in elimination reactions, removing a proton from a molecule to form a double bond.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can be used to generate other reactive species that participate in such reactions.
Common Reagents and Conditions:
Solvents: Common solvents include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the sodium alkoxide.
Temperature: Reactions are often carried out at low temperatures to control the reactivity of the sodium alkoxide.
Major Products: The major products of reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in substitution reactions, the product will be the molecule with the leaving group replaced by the 2,2-dimethylpropan-1-olate group .
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2,2-dimethylpropan-1-olate is widely used in organic synthesis as a strong base and nucleophile. It is employed in the formation of carbon-carbon bonds, deprotonation of weak acids, and as a catalyst in various organic reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, this compound is used in the synthesis of biologically active compounds and pharmaceuticals. It is also used in the preparation of intermediates for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its strong basicity makes it useful in various chemical manufacturing processes .
Mecanismo De Acción
The primary mechanism of action of sodium 2,2-dimethylpropan-1-olate is its ability to act as a strong base and nucleophile. It can deprotonate weak acids, generating reactive intermediates that can undergo further chemical transformations. The sodium ion stabilizes the negative charge on the oxygen atom, making the compound highly reactive in nucleophilic substitution and elimination reactions .
Comparación Con Compuestos Similares
- Sodium methoxide (CH3ONa)
- Sodium ethoxide (C2H5ONa)
- Sodium tert-butoxide (C4H9ONa)
Comparison: Sodium 2,2-dimethylpropan-1-olate is similar to other sodium alkoxides in its basicity and nucleophilicity. its bulkier structure compared to sodium methoxide and sodium ethoxide can lead to different reactivity and selectivity in chemical reactions. The steric hindrance provided by the 2,2-dimethylpropan-1-olate group can influence the outcome of reactions, making it a unique reagent in organic synthesis .
Propiedades
Fórmula molecular |
C5H11NaO |
|---|---|
Peso molecular |
110.13 g/mol |
Nombre IUPAC |
sodium;2,2-dimethylpropan-1-olate |
InChI |
InChI=1S/C5H11O.Na/c1-5(2,3)4-6;/h4H2,1-3H3;/q-1;+1 |
Clave InChI |
YQMLGVNRTAQUFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
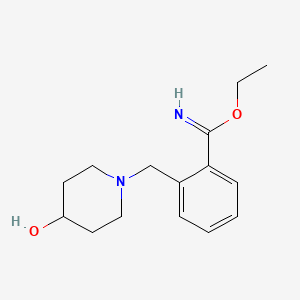
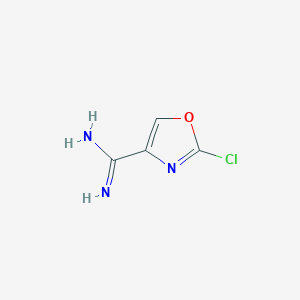
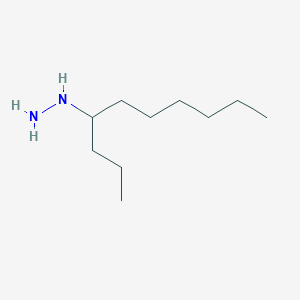
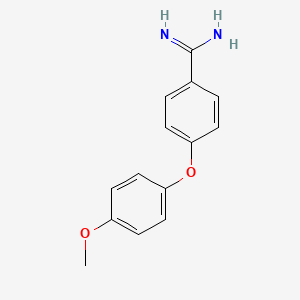
![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
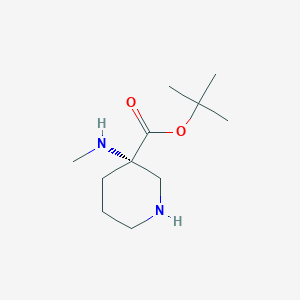
![Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B12441891.png)
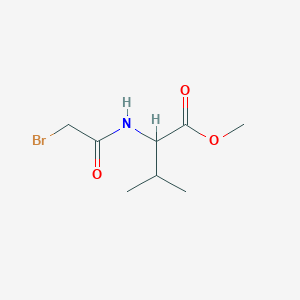
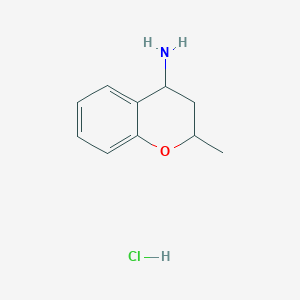

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)
![(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441915.png)
